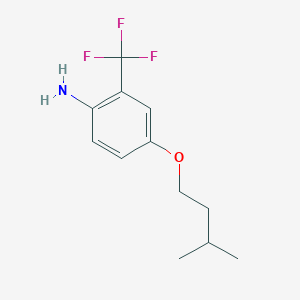
4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with a methyl group and a trifluoromethyl group attached . The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Trifluoromethyl groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, anilines typically have a high boiling point and are often solids at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline and its derivatives serve as key components in the development of fluorescent chemosensors, which are crucial for detecting various analytes including metal ions, anions, and neutral molecules. This functionality is highlighted by the role of 4-methyl-2,6-diformylphenol-based compounds in sensing applications, underscoring the importance of structurally similar compounds in creating sensitive and selective chemosensors (Roy, 2021).
Environmental Sorption
Research on the sorption of phenoxy herbicides to soil and organic matter sheds light on the environmental behavior of compounds structurally related to this compound. These studies are critical for understanding how such compounds interact with various environmental matrices, influencing their mobility, bioavailability, and persistence (Werner, Garratt, & Pigott, 2012).
Phase Behavior Studies
Investigations into the phase behavior of ionic liquids with diverse solutes, including aromatic compounds, provide insights into the solubility and interaction mechanisms of related aromatic compounds. These findings have implications for the use of this compound in various solvent systems and potential applications in separation processes and material science (Visak et al., 2014).
Genotoxicity and Carcinogenicity
Studies on aniline and its metabolites, including those structurally related to this compound, have explored the genotoxic and carcinogenic potential of these compounds. This research is essential for assessing the safety and environmental impact of such chemicals, particularly in relation to their use in industrial applications (Bomhard & Herbold, 2005).
Wastewater Treatment
The pesticide industry's wastewater treatment research highlights the challenge of removing toxic pollutants, including those similar in structure to this compound. These studies provide valuable information on the effectiveness of various treatment technologies, such as biological processes and activated carbon, in mitigating the environmental impact of these substances (Goodwin et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-4-2-3-5-13(9)19-10-6-7-12(18)11(8-10)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQMZOFOPRECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




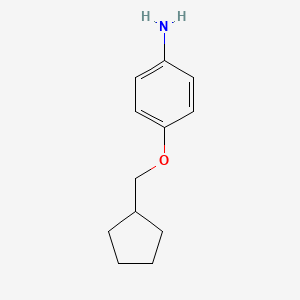
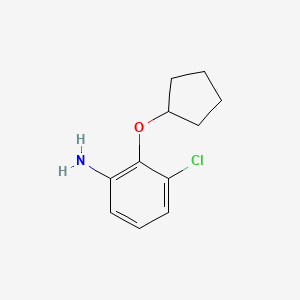
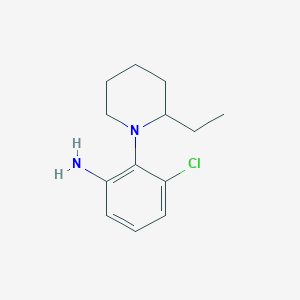

![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
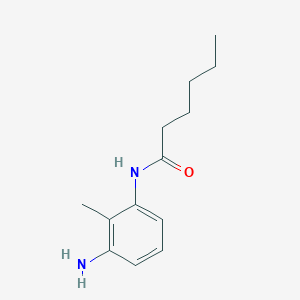

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)



